molecular formula C10H9N3 B154608 Di(pyridin-4-yl)amine CAS No. 1915-42-0

Di(pyridin-4-yl)amine

Cat. No. B154608
CAS RN: 1915-42-0
M. Wt: 171.2 g/mol
InChI Key: KDWIKPVYQSPYIX-UHFFFAOYSA-N
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Description

Di(pyridin-4-yl)amine is a chemical compound that features a central amine group flanked by two pyridin-4-yl groups. This structure allows it to act as a ligand in coordination chemistry, where it can bind to metal ions through the nitrogen atoms of the pyridine rings and the amine group. The compound's ability to coordinate with metals and its electronic properties make it of interest in various fields, including materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of di(pyridin-4-yl)amine derivatives often involves palladium-catalyzed Buchwald–Hartwig coupling reactions, as seen in the design and synthesis of novel donor–acceptor type 2,3-di(hetero-2-yl)pyrido[2,3-b]pyrazine amine derivatives . Additionally, the formation of alkoxy substituted di(pyridin-2-yl)amines and N-arylpyridin-2-ylamines has been achieved through the reduction of nitro groups, with the nature of substituents at the 3- and 5-positions influencing the reaction outcome .

Molecular Structure Analysis

The molecular structure of di(pyridin-4-yl)amine derivatives can be complex, with potential for dynamic tautomerism and divalent N(I) character as demonstrated by quantum chemical analysis . The presence of auxiliary amines can increase the stability of metal complexes formed by these ligands . X-ray crystallography has been used to determine the crystal structures of such compounds, revealing the orientation of substituents and the potential for intramolecular hydrogen bonding .

Chemical Reactions Analysis

Di(pyridin-4-yl)amine derivatives can form complexes with various metal ions, as evidenced by the synthesis and characterization of dichloro-bis(pyridine-2-yl-undecyl-amine)zinc(II), which also displayed antimalarial activity . The coordination properties of these ligands have been studied using spectroscopic methods, and the stability constants of the resulting complexes with different metal ions have been determined .

Physical and Chemical Properties Analysis

The opto-electrochemical properties of di(pyridin-4-yl)amine derivatives are significant for their potential applications in organic electronics. The absorption spectra of these compounds show intramolecular charge transfer transitions, and they exhibit positive solvatochromism with emission in the blue–orange region . Terahertz spectroscopy and Density Functional Theory simulations have been used to study the vibrational modes of these molecules, linking them to intermolecular hydrogen bond vibrations . The electrochemical properties, such as HOMO and LUMO energy levels, have been measured and correlated with DFT calculations .

Scientific Research Applications

Coordination Chemistry and Metal Complexes

Di(pyridin-4-yl)amine and its derivatives have been extensively studied for their coordinating properties, particularly towards various metal ions. For instance, di(pyridin-2-yl)amine, a derivative of di(pyridin-4-yl)amine, has been observed to form mono-chelated species with VIVO2+ ion, presenting a significant application in coordination chemistry. These complexes have been characterized using potentiometric and spectroscopic methods, and their stability constants were determined. The coordination behavior of these complexes involves mono- and bis-chelated species with different donor sets, showcasing the versatility of these compounds in forming metal complexes (Pisano et al., 2009).

Additionally, the synthesis and coordination properties of N,N-Di(pyridin-2-yl)quinolin-6-amine, another derivative, have been explored. The compound exhibits fluorescence and has been used to study complex formation with various metal cations such as CoII, NiII, QuII, ZnII, and PbII in acetonitrile. The structure, composition, and stability constants of the resulting complexes were determined, highlighting the potential of di(pyridin-4-yl)amine derivatives in the field of coordination chemistry and as fluorescent ligands (Kharlamova et al., 2019).

Catalysis

Di(pyridin-4-yl)amine derivatives have shown significant potential in catalysis. For example, a derivative facilitated an efficient, mild, and metal-free method for direct amide bond synthesis from simple thioacids and amines. This methodology is valuable for a wide range of thioacids and amines, demonstrating the compound's versatility and practicality in synthetic chemistry (Samanta et al., 2020).

Organocatalysis

Di(pyridin-4-yl)amine derivatives have also been employed in organocatalysis. Simple chiral tertiary amines with squaramide fragments and a 1,2-di(pyridin-2-yl)ethane spacer group were synthesized. These compounds demonstrated efficient catalysis in asymmetric additions and domino reactions, indicating their potential in enantioselective synthesis (Kostenko et al., 2018).

Optoelectronics

The study of 2,2′:6′,2″-terpyridine and related derivatives, which are structurally similar to di(pyridin-4-yl)amine, showed their application in optoelectronics. These compounds, particularly those with luminescent lanthanide, have been used for biological sensing. Additionally, their iron complexes exhibit unusual thermal and photochemical spin-state transitions, indicating their potential in developing advanced materials and sensors (Halcrow, 2005).

Terahertz Spectroscopy

The terahertz spectra of di(pyridin-4-yl)amine and its derivatives have been explored, with a focus on understanding the vibrational modes through Density Functional Theory simulations. This research offers insights into the intermolecular interactions and can be beneficial in material science and pharmaceutical applications (Dash et al., 2014).

Future Directions

Di(pyridin-4-yl)amine has a wide range of applications. It has been used in the fabrication of a simple, single-component electrochromic device (ECD). This novel di(pyridin-4-yl)aniline derivative with a push-pull electronic structure has shown promise for future applications in electrochromic materials .

properties

IUPAC Name

N-pyridin-4-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWIKPVYQSPYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280000
Record name Di-4-pyridylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di(pyridin-4-yl)amine

CAS RN

1915-42-0
Record name 1915-42-0
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Record name Di-4-pyridylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-pyridyl)amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
RL Vekariya, A Dhar, J Lunagariya - Ionics, 2018 - Springer
In the present work, hydroxy butyl methyl cellulose-based quasi-solid-state polymer gel electrolyte has been prepared by incorporating I − /I 3 − couple in ethylene carbonate and …
Number of citations: 10 link.springer.com
J Ding, N Li, DL Sun, Y Zhu, WW Cheng, XR Chen… - Polyhedron, 2022 - Elsevier
Three coordination polymers (CPs), namely {[Co(L)(dpa)]·H 2 O} n (1), {[Zn(L) 2 (dpb)]} n (2) and {[Zn(L)(dpe)]} n (3), have been assembled through a dual-ligand strategy of a semi-rigid …
Number of citations: 6 www.sciencedirect.com
W Yang, WG Tian, XX Liu, L Wang… - Crystal growth & …, 2014 - ACS Publications
A new series of uranium coordination polymers have been hydrothermally synthesized by using 4,4′-oxidiphthalic acid (H 4 L) in the presence of N-bearing species, namely, (H 2 dpa)…
Number of citations: 52 pubs.acs.org
ZX Chen, YL Wang, QY Liu - Inorganic Chemistry Communications, 2018 - Elsevier
An inorganic-organic hybrid compound (H 2 DPA) 2 (SiF 6 ) (1) constructed from the di(pyridine-4-yl)amine (DPA) ligands and octahedral SiF 6 2− anions was presented. The …
Number of citations: 1 www.sciencedirect.com
Y Miao, M Zhai, Z Zhao, X Ding, Z Xia… - The Journal of …, 2023 - ACS Publications
Delicate interface modification is necessary for improving the photovoltaic performance of a perovskite solar cell (PSC). Herein, two asymmetric small molecules, termed BTD-DA and …
Number of citations: 3 pubs.acs.org
X He, F Chen, C Zhou, D Zhang, Y Li, X Zhang… - Transition Metal …, 2022 - Springer
Based on 5-nitroisophthalic acid (5-H 2 nip) and bis(4-pyridyl)amine (dpa), the complexes {[Cd 6 (5-nip) 6 (dpa) 4 ]·EtOH} n (1) and [Co 5 (5-nip) 2 (dpa) 2 (OH) 2 (SO 4 ) 2 (H 2 O) 2 ] n (…
Number of citations: 3 link.springer.com
F ZareKarizi, M Joharian, A Morsali - Journal of Materials Chemistry A, 2018 - pubs.rsc.org
Pillar-layered metal–organic frameworks (MOFs) are among the most interesting research areas in crystalline materials. Due to the great number of reports related to pillar-layered MOFs…
Number of citations: 143 pubs.rsc.org
AB Sainaba, M Venkateswarulu… - Journal of the …, 2022 - ACS Publications
Anthracene crude oil is a common source of phenanthrene for its industrial use. The isolation of phenanthrene from this source is a challenging task due to very similar physical …
Number of citations: 30 pubs.acs.org
L Hashemi, A Morsali - 2019 - books.google.com
In the last two decades, metal-organic frameworks (MOFs) have provoked considerable interest due to their potential applications in different fields such as catalysis, gas storage and …
Number of citations: 12 books.google.com

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